molecular formula C15H9ClF2O3S B1427149 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene CAS No. 944950-71-4

4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene

Cat. No.: B1427149
CAS No.: 944950-71-4
M. Wt: 342.7 g/mol
InChI Key: ZUWRGEIMQJYSRW-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene is a useful research compound. Its molecular formula is C15H9ClF2O3S and its molecular weight is 342.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds derived from chromene, such as 4-Butylamino-2-oxo-2H-chromene-3-sulfonyl chloride and others synthesized from 4-Chloro-chromen-2-one, have shown antibacterial activity against strains like Staphylococcus aureus, E. coli, and Klebsiella. These compounds exhibit both bacteriostatic and bactericidal properties, highlighting the potential use of chromene derivatives in developing new antibacterial agents (Behrami, 2014).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, have shown promise for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, suggesting their potential in enhancing fuel cell performance (Bae, Miyatake, & Watanabe, 2009).

Anticancer Activity

Certain 4-aryl-4H-chromenes bearing a 2-arylthiazol-4-yl moiety have demonstrated potent cytotoxic activity against various cancer cell lines, including nasopharyngeal epidermoid carcinoma KB, medulloblastoma DAOY, and astrocytoma 1321N1. These findings open avenues for the development of new anticancer drugs (Mahmoodi et al., 2010).

Synthesis of Neoflavenes

The palladium-catalyzed cross-coupling reaction of 4-trifluoromethylsulfonyloxy-2H-chromenes with arylboronic acids leads to the synthesis of 4-phenyl-2H-chromenes. This method provides an efficient way to produce neoflavene derivatives under anhydrous conditions (Eguchi, Hoshino, & Ayame, 2002).

Crystal Structure Analysis

Studies on the crystal structure of compounds like (Z)-3-{3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2,3-dihydrothiazol-4-yl}-2H-chromen-2-one provide insights into the spatial arrangement and interactions within chromene-based compounds, aiding in the understanding of their physical and chemical properties (Kayalvizhi et al., 2014).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5,8-difluoro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2O3S/c16-9-1-3-10(4-2-9)22(19,20)13-7-8-21-15-12(18)6-5-11(17)14(13)15/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRGEIMQJYSRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=C(C=CC(=C2O1)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729006
Record name 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944950-71-4
Record name 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Chloro-phenylsulfanyl)-5,8-difluoro-chroman-3-ol (23.2, 71 mmole) was dissolved in 200 ml DCM and MCPBA (77%, 31.7 g, 142 mmole) was added. The reaction was stirred at room temperature for 3 hours. 10 g Na2S2O3 in 50 ml water was added to quench the reaction. The organic layer washed with 1N NaOH solution (2×100 ml), brine (100 ml), dried over Na2SO4 and concentrated. The residue was dissolved in 200 ml DCM, mesyl chloride (16.1 g, 142 mmole) and triethylamine (14.3 g, 142 mmole) were added. The reaction was stirred at room temperature for one hour. The reaction solution washed with brine (100 ml), dried over Na2SO4 and concentrated. The residue was recrystallized from EtOAc/Hexane solution to give rise to 8.4 g pure product. The residue from mother liquor was purified by column chromatography (EtOAc/hexane from 0/100 to 25/75 in 55 minute, 7.1 g). Total yield: 15.5 g, 64%. 1H NMR (CDCl3 400 MHz δ 7.84 (dd, J=8.8 and 2.2 Hz, 2H), 7.51 (d, J=8.1 Hz, 2H), 7.30 (t, J=4.4 Hz, 1H), 7.00 (m, 1H), 6.54 (m, 1H), 4.99 (d, J=4.4 Hz, 2H).
Quantity
71 mmol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
31.7 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
16.1 g
Type
reactant
Reaction Step Four
Quantity
14.3 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 2
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 3
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 4
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 5
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene
Reactant of Route 6
4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene

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